molecular formula C12H17NS B14190075 2-(Phenylsulfanyl)cyclohexan-1-amine CAS No. 854728-39-5

2-(Phenylsulfanyl)cyclohexan-1-amine

Cat. No.: B14190075
CAS No.: 854728-39-5
M. Wt: 207.34 g/mol
InChI Key: NTDUOJYZJWREQU-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)cyclohexan-1-amine is a cyclohexan-1-amine derivative featuring a phenylsulfanyl (C₆H₅S-) substituent at the 2-position of the cyclohexane ring. This compound is of interest in medicinal chemistry due to its structural similarity to modulators of ion channels, such as KCa2 channel positive allosteric modulators (e.g., CyPPA analogs) .

Properties

IUPAC Name

2-phenylsulfanylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDUOJYZJWREQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539675
Record name 2-(Phenylsulfanyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854728-39-5
Record name 2-(Phenylsulfanyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)cyclohexan-1-amine typically involves the nucleophilic substitution of a cyclohexane derivative with a phenylsulfanyl group. One common method involves the reaction of cyclohexanone with phenylsulfanyl chloride in the presence of a base, followed by reduction to form the amine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-(Phenylsulfanyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 2-(phenylsulfanyl)cyclohexan-1-amine include compounds with variations in the sulfanyl substituent, cyclohexane ring substitutions, and alternative functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Features
This compound C₁₂H₁₅NS 205.32 2-(C₆H₅S) on cyclohexane High lipophilicity; potential for sulfur-mediated interactions
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine C₁₂H₁₆FNS 225.33 4-(4-F-C₆H₄S) on cyclohexane Enhanced electronegativity due to fluorine; improved target selectivity
3-(Ethylsulfanyl)cyclohexan-1-amine C₈H₁₅NS 157.27 3-(C₂H₅S) on cyclohexane Reduced steric bulk; increased solubility compared to phenyl derivatives
2-(Piperidin-1-yl)cyclohexan-1-amine C₁₁H₂₂N₂ 182.31 2-piperidine on cyclohexane Basic nitrogen enhances water solubility at physiological pH
2-Phenylcyclohexan-1-amine hydrochloride C₁₂H₁₇N·HCl 207.73 2-phenyl on cyclohexane (HCl salt) Lacks sulfur; relies on aromatic interactions; improved stability as salt

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